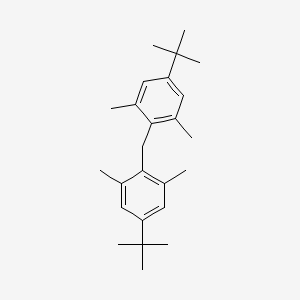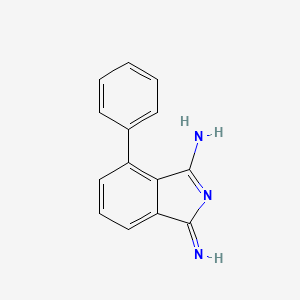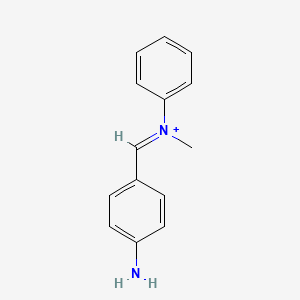
(E)-(4-Aminophenyl)-N-methyl-N-phenylmethaniminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(4-Aminophenyl)-N-methyl-N-phenylmethaniminium is an organic compound with the molecular formula C14H15N2 It is a derivative of aniline and is characterized by the presence of an iminium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-Aminophenyl)-N-methyl-N-phenylmethaniminium typically involves the reaction of 4-aminobenzaldehyde with N-methylaniline under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then protonated to form the iminium ion. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and higher efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(4-Aminophenyl)-N-methyl-N-phenylmethaniminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The iminium ion can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the iminium ion under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-(4-Aminophenyl)-N-methyl-N-phenylmethaniminium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of (E)-(4-Aminophenyl)-N-methyl-N-phenylmethaniminium involves its interaction with molecular targets such as enzymes and receptors. The iminium ion can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound can intercalate into DNA, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
(E)-(4-Aminophenyl)diazenylphenylamine: Similar in structure but contains a diazenyl group instead of an iminium ion.
N-Methyl-N-phenylbenzylamine: Lacks the iminium ion but has a similar aromatic structure.
Uniqueness
(E)-(4-Aminophenyl)-N-methyl-N-phenylmethaniminium is unique due to the presence of the iminium ion, which imparts distinct reactivity and interaction with biological targets. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
63800-97-5 |
|---|---|
Fórmula molecular |
C14H15N2+ |
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
(4-aminophenyl)methylidene-methyl-phenylazanium |
InChI |
InChI=1S/C14H14N2/c1-16(14-5-3-2-4-6-14)11-12-7-9-13(15)10-8-12/h2-11,15H,1H3/p+1 |
Clave InChI |
XUZADHSOJASQQU-UHFFFAOYSA-O |
SMILES canónico |
C[N+](=CC1=CC=C(C=C1)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl-](/img/structure/B14493373.png)
![2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one](/img/structure/B14493379.png)

![4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol](/img/structure/B14493394.png)
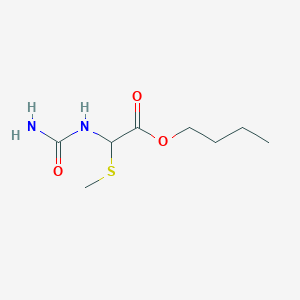


![Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate](/img/structure/B14493419.png)

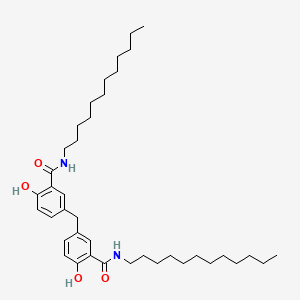
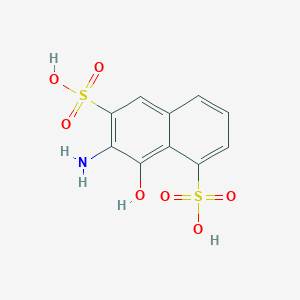
![8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14493453.png)
